2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide
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Overview
Description
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide is a complex organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of amidoximes with carboxylic acids or their derivatives under basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the phenoxy linkage: This involves the reaction of the oxadiazole derivative with a phenol derivative.
Introduction of the pyrrolidine moiety: This step involves the reaction of the intermediate with a pyrrolidine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs with antibacterial, antiviral, or anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions[][8].
Mechanism of Action
The mechanism of action of 2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and pyrrolidine groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Phenyl-substituted oxadiazoles: These compounds have a phenyl group attached to the oxadiazole ring, similar to the target compound.
Pyrrolidine derivatives: Compounds with a pyrrolidine moiety exhibit similar biological activities.
Uniqueness
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(pyrrolidin-1-yl)propyl]acetamide is unique due to the combination of the oxadiazole ring, phenyl group, and pyrrolidine moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-pyrrolidin-1-ylpropyl)acetamide |
InChI |
InChI=1S/C23H26N4O3/c28-21(24-13-6-16-27-14-4-5-15-27)17-29-20-11-9-19(10-12-20)23-25-22(26-30-23)18-7-2-1-3-8-18/h1-3,7-12H,4-6,13-17H2,(H,24,28) |
InChI Key |
MEAFQYXBLFVMLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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